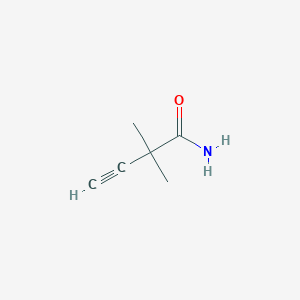
2,4-Dimorpholinonitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimorpholinonitrobenzene is an organic compound with the chemical formula C6H5NO2. It is a colorless solid that is soluble in water and organic solvents. It has a variety of uses in the chemical industry, including as a reagent in organic synthesis and as a catalyst in the polymerization of styrene. It is also used in the production of pharmaceuticals, as a dye, and in the manufacture of explosives.
Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity
A critical presentation of tests used to determine antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, which are based on chemical reactions monitored by spectrophotometry. These methods have been applied successfully in antioxidant analysis or determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Trends in 2,4-D Herbicide Toxicity
A scientometric review on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity, focusing on global research trends, gaps, and future research directions in toxicology and mutagenicity. The review emphasizes the need for more studies on molecular biology and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Photocatalytic Degradation of Pollutants
Discussion on the use of TiO2-supported adsorbent materials as enhanced heterogeneous photocatalysts for organic pollutant removal from air and water. This review covers the preparation methods of composite TiO2/adsorbent materials and their performance, highlighting the need for efficient regeneration of adsorbent materials using illumination (MiarAlipour, Friedmann, Scott, & Amal, 2018).
Adsorption Technologies for Environmental Remediation
An overview of the use of activated carbon, synthetic resins, and low-cost natural adsorbents for the removal of phenol and its derivatives from contaminated water. This review compares their removal performance and emphasizes the potential of low-cost adsorbents, such as coal fly ash and red mud, which demonstrate outstanding removal capabilities (Lin & Juang, 2009).
Advanced Synthesis Techniques
A practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, is presented. The method involves bromination of 2-fluoroaniline and diazotization with methyl nitrite, highlighting the challenges of large-scale chemical synthesis and the importance of developing cost-effective and safe production methods (Qiu, Gu, Zhang, & Xu, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-morpholin-4-yl-4-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-17(19)13-2-1-12(15-3-7-20-8-4-15)11-14(13)16-5-9-21-10-6-16/h1-2,11H,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXWNZPLYVFBSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
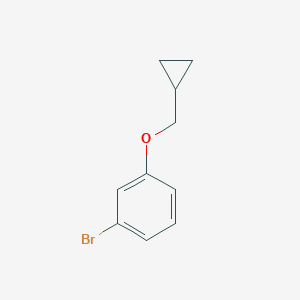
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

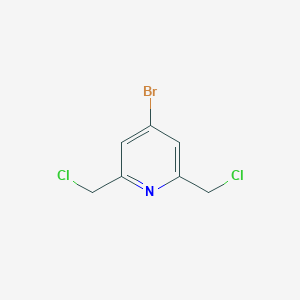


![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
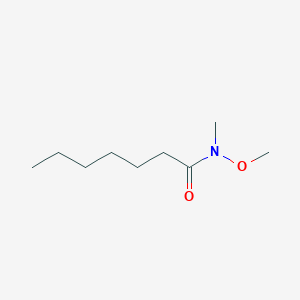
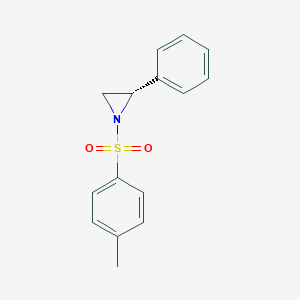
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)

